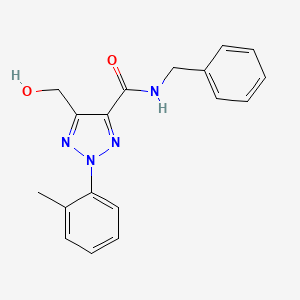
N-(3-fluorobenzyl)-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide is a complex organic compound that features a benzamide core substituted with fluorophenyl, furan, and trimethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzamide core, followed by the introduction of the fluorophenyl and furan groups through nucleophilic substitution reactions. The trimethoxy groups are usually introduced via methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of furanones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated derivatives and protected amines.
Applications De Recherche Scientifique
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-[(3-fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. For example, the fluorophenyl group may enhance binding affinity to certain proteins, while the furan and trimethoxy groups contribute to the compound’s overall stability and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(3-Chlorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide
- N-[(3-Bromophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide
- N-[(3-Methylphenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide
Uniqueness
N-[(3-Fluorophenyl)methyl]-N-[(furan-2-yl)methyl]-3,4,5-trimethoxybenzamide is unique due to the presence of the fluorine atom, which can significantly influence the compound’s electronic properties and biological activity. Fluorine’s high electronegativity and small size allow it to enhance binding interactions and improve metabolic stability, making this compound particularly interesting for medicinal chemistry applications.
Propriétés
Formule moléculaire |
C22H22FNO5 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
N-[(3-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C22H22FNO5/c1-26-19-11-16(12-20(27-2)21(19)28-3)22(25)24(14-18-8-5-9-29-18)13-15-6-4-7-17(23)10-15/h4-12H,13-14H2,1-3H3 |
Clé InChI |
DUXPBRUFODPZQH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N(CC2=CC(=CC=C2)F)CC3=CC=CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl [9-(3,4-dimethoxybenzyl)-4-methyl-2-oxo-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-3-yl]acetate](/img/structure/B11387273.png)
![4-(4-ethylphenyl)-3-(2-hydroxy-4,6-dimethylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11387274.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11387282.png)
![ethyl 4-(4-methylphenyl)-2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11387283.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-diphenylpropanamide](/img/structure/B11387289.png)
![5-Butyl-2,2,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11387303.png)
![5-(benzylamino)-2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11387305.png)
![4-ethoxy-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11387311.png)
![2-(4-chloro-2-methylphenoxy)-N-(furan-2-ylmethyl)-N-[(5-methylfuran-2-yl)methyl]acetamide](/img/structure/B11387325.png)
![4-butyl-6-chloro-9-(2-furylmethyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11387330.png)
![4-[5-({[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B11387336.png)

![N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-fluorophenoxy)butanamide](/img/structure/B11387345.png)
